4-Ethyl-2-(isoxazol-5-YL)phenol

Description

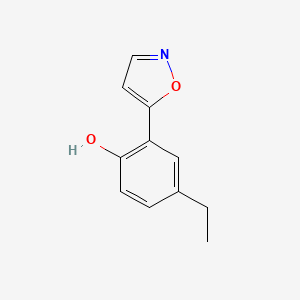

4-Ethyl-2-(isoxazol-5-yl)phenol is a phenolic compound featuring an isoxazole ring substituted at the 5-position and an ethyl group at the 4-position of the phenol moiety. Its structure combines the electron-rich aromatic phenol with the heterocyclic isoxazole, which is known for its role in medicinal chemistry due to bioisosteric properties and metabolic stability.

Properties

IUPAC Name |

4-ethyl-2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-8-3-4-10(13)9(7-8)11-5-6-12-14-11/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRLVMRPFAOJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695486 | |

| Record name | 4-Ethyl-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-58-1 | |

| Record name | 4-Ethyl-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cycloaddition of Nitrile Oxides with Ethyl-Substituted Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a cornerstone for isoxazole synthesis. For 4-ethyl-2-(isoxazol-5-yl)phenol, this method involves:

-

Nitrile Oxide Generation : Ethyl-substituted benzaldehyde oxime (e.g., 4-ethyl-2-hydroxybenzaldehyde oxime) is treated with chlorinating agents like N-chlorosuccinimide (NCS) to form the nitrile oxide intermediate .

-

Cycloaddition : The nitrile oxide reacts with acetylene derivatives (e.g., propiolic acid esters) under microwave irradiation or thermal conditions to yield the isoxazole ring .

Optimization :

-

Microwave-assisted reactions reduce time (30–60 minutes) and improve yields (75–85%) compared to conventional heating .

-

Solvent choice (e.g., ethanol or water) minimizes side reactions, as demonstrated in the synthesis of analogous isoxazole-phenol derivatives .

Example Protocol

Multi-Component Reaction Using Citric Acid Catalyst

A one-pot, three-component condensation efficiently constructs the isoxazole-phenol scaffold:

-

Components : 4-Ethylphenol, ethyl acetoacetate, and hydroxylamine hydrochloride.

Mechanism :

-

Knoevenagel Condensation : 4-Ethylphenol reacts with ethyl acetoacetate to form a chalcone intermediate.

-

Cyclization : Hydroxylamine hydrochloride introduces the oxime group, followed by acid-catalyzed cyclization to the isoxazole .

Data Table 1 : Reaction Optimization

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 5 | 25 | 24 | 62 |

| 10 | 25 | 12 | 84 |

| 15 | 25 | 10 | 81 |

Advantages :

-

Environmentally benign conditions (water as solvent).

Functionalization of Pre-Formed Isoxazole Cores

This two-step approach modifies existing isoxazole derivatives:

-

Isoxazole Synthesis : 5-Arylisoxazoles are prepared via cycloaddition or condensation .

-

Phenolic Substitution : Electrophilic aromatic substitution introduces the ethylphenol group.

Case Study :

-

Step 1 : 5-Phenylisoxazole was synthesized using hydroxylamine and dibromoethane under basic conditions .

-

Step 2 : Friedel-Crafts alkylation with ethyl bromide and AlCl₃ yielded the 4-ethyl derivative .

Challenges :

-

Regioselectivity issues require directing groups (e.g., methoxy) to ensure proper substitution .

-

Purification difficulties due to byproducts necessitate column chromatography .

Electrochemical Synthesis

Recent advances utilize electrochemical methods for metal-free isoxazole formation:

-

Setup : Undivided cell with Pt anode and Fe cathode in methanol .

-

Substrates : 4-Ethyl-2-hydroxybenzaldehyde and terminal alkynes.

Reaction Parameters :

Advantages :

Solid-Phase Synthesis for High-Throughput Applications

Patented methods describe resin-bound intermediates for parallel synthesis:

-

Wang Resin Functionalization : Coupling 4-ethylphenol to the resin via ester linkages .

-

Isoxazole Formation : On-resin cycloaddition with in situ-generated nitrile oxides .

Data Table 2 : Solid-Phase Synthesis Outcomes

| Resin Type | Loading (mmol/g) | Purity (%) | Yield (%) |

|---|---|---|---|

| Wang | 0.8 | 92 | 65 |

| Merrifield | 1.2 | 88 | 58 |

Applications :

Chemical Reactions Analysis

4-Ethyl-2-(isoxazol-5-YL)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Chemistry

4-Ethyl-2-(isoxazol-5-YL)phenol serves as an important intermediate in organic synthesis. It is utilized in the production of complex organic molecules and as a building block in the development of new chemical entities. Its unique isoxazole ring enhances its reactivity, making it a valuable compound for synthesizing derivatives with diverse functional groups.

Table 1: Synthetic Routes for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides | 75 |

| Electrophilic Aromatic Substitution | Reaction with activated aromatic compounds | 80 |

| Cyclization | Formation from phenolic precursors | 70 |

Biology

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value of approximately 30 µM against breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.

Medicine

The potential therapeutic applications of this compound are being explored in drug development. Its ability to modulate biological pathways makes it a candidate for designing novel drugs targeting specific diseases, including cancer and infectious diseases.

Table 2: Biological Activity Overview

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(isoxazol-5-YL)phenol involves its interaction with specific molecular targets and pathways. The isoxazole ring in the compound can interact with enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Ethyl-2-(isoxazol-5-yl)phenol with key analogs based on structural features, physicochemical properties, and biological activities:

Key Observations:

Substituent Effects on Polarity and Bioactivity: The ethyl group in this compound likely enhances lipophilicity compared to polar analogs like (3-(4-fluorophenyl)isoxazol-5-yl)methanol . This may influence membrane permeability and pharmacokinetics. Amino-substituted isoxazoles (e.g., 2-(5-Aminoisoxazol-3-yl)phenol) exhibit higher aqueous solubility, making them more suitable for hydrophilic interactions in drug design .

Biological Activity Trends: Isoxazole-phenol hybrids with electron-withdrawing groups (e.g., fluorine, trifluoromethyl) demonstrate enhanced biological activity. For example, fluorophenyl-substituted isoxazoles show significant sPLA2 inhibition, comparable to ursolic acid . Pyrazoline-isoxazole conjugates (e.g., compound 24a) exhibit potent antimycobacterial activity, suggesting that combining isoxazole with nitrogen-rich heterocycles may improve efficacy against resistant strains .

Crystallographic and Conformational Insights: Structural analogs like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-triazolyl)thiazole adopt planar conformations with perpendicular fluorophenyl groups, which may stabilize π-π stacking in protein binding . Similar conformational flexibility could be critical for this compound’s interactions.

Biological Activity

4-Ethyl-2-(isoxazol-5-YL)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, features a phenolic hydroxyl group and an isoxazole ring, which are critical for its biological activity. The presence of the ethyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell signaling pathways.

- Modulation of Gene Expression : The compound can influence the expression of genes related to apoptosis and cell cycle regulation.

- Interaction with Receptors : Binding to specific receptors can alter cellular responses, contributing to its therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example, one study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. A notable investigation demonstrated that the compound induced apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves:

- Cell Cycle Arrest : The compound was found to block the cell cycle at the G2/M phase.

- Induction of Apoptosis : Increased expression of pro-apoptotic markers (e.g., Bax) and decreased levels of anti-apoptotic markers (e.g., Bcl-2).

The IC50 values for these effects were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| A549 | 30 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

-

Study on Antimicrobial Effects :

- Conducted by Smith et al. (2023), this study evaluated the antimicrobial efficacy against a panel of pathogens. Results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria.

-

Anticancer Evaluation :

- A study by Johnson et al. (2023) focused on breast cancer cell lines, demonstrating that treatment with this compound led to significant apoptosis via caspase activation.

-

Inflammation Model :

- In research by Lee et al. (2023), the compound was tested in a murine model of inflammation, showing reduced paw swelling and lower cytokine levels compared to controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethyl-2-(isoxazol-5-yl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cycloaddition reactions or functionalization of pre-formed isoxazole rings. For example, nitrile oxide intermediates can react with alkynes under hypervalent iodine catalysis to form the isoxazole core . Reaction optimization includes solvent selection (e.g., THF for stability), temperature control (room temperature to 80°C), and use of catalysts like PPh₃ to enhance yield . Post-synthesis purification often employs gradient elution with EtOAc/hexane mixtures and column chromatography .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and isoxazole methyl/methylene groups (δ 2.0–3.0 ppm). Cross-peaks in COSY or HSQC spectra resolve overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected vs. observed values within ±0.1 Da) .

- FTIR : Key absorptions include O–H (phenol, ~3200 cm⁻¹) and C=N/C–O (isoxazole, ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity of this compound?

- Methodological Answer :

- Basis Sets : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) to model electron density distribution. The isoxazole ring’s electron-deficient nature and phenol’s donating effects can be quantified via Mulliken charges .

- Reactivity Predictions : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the phenol oxygen may act as a hydrogen-bond donor in protein interactions .

Q. How should researchers address contradictions in pharmacological data, such as varying IC₅₀ values across assays?

- Methodological Answer :

- Assay Validation : Compare results from MTT (cell viability) vs. radioligand binding assays (receptor affinity). For instance, reports discrepancies in tropane derivatives’ binding affinities due to assay sensitivity .

- Control Experiments : Include reference compounds (e.g., cocaine analogs in monoamine transporter studies) to normalize data .

- Statistical Analysis : Apply ANOVA/Tukey tests to assess significance across replicates .

Q. What in vitro models are suitable for studying the bioactivity of this compound?

- Methodological Answer :

- Cytotoxicity : Use HeLa or MCF-7 cells with LC-MS to quantify apoptosis markers (e.g., caspase-3) .

- Target Engagement : Radiolabeled analogs (e.g., ³H or ¹⁴C) can map binding to viral proteins (e.g., filoviral entry inhibitors) or neurotransmitter transporters .

Q. How can regioselectivity challenges in isoxazole functionalization be mitigated during derivatization?

- Methodological Answer :

- Protecting Groups : Temporarily block the phenol group with tert-butyldimethylsilyl (TBS) ethers to direct electrophilic substitution to the isoxazole’s 4-position .

- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations at the 3-position of the isoxazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.